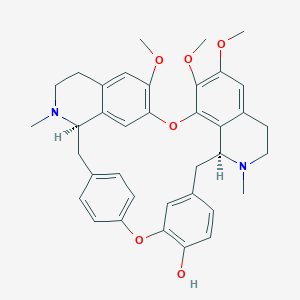
Berbamin
Übersicht
Beschreibung
Berbamine is a calcium channel blocker . It is a natural compound extracted from traditional Chinese medicine Phellodendron amurense Rupr . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .
Molecular Structure Analysis
Berbamine has a molecular formula of C37H40N2O6 and a molecular weight of 608.72 . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .
Chemical Reactions Analysis
Berbamine is a natural compound extracted from traditional Chinese medicine Phellodendron amurense Rupr . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .
Physical and Chemical Properties Analysis
Berbamine has a molecular formula of C37H40N2O6 and a molecular weight of 608.72 .
Wissenschaftliche Forschungsanwendungen
Modulation des Zellsignalwegs von Krebszellen
Berbamin wurde als ein potenter Modulator von onkogenen Zellsignalwegen bei verschiedenen Krebsarten identifiziert. Es beeinflusst Signalwege wie JAK/STAT und CAMKII/c-Myc, die entscheidend für das Fortschreiten von Krebs sind . Durch die Modulation dieser Signalwege kann this compound möglicherweise das Fortschreiten von Krebs hemmen und könnte ein Eckpfeiler bei der Entwicklung neuer Krebstherapien sein.
Steigerung der Wirksamkeit von CAR-T-Zellen
Im Bereich der Immuntherapie hat sich this compound als vielversprechend erwiesen, die Wirksamkeit von CAR-T-Zellen (chimeric antigen receptor) zu verbessern. Dies geschieht durch die Modulation des Zellstoffwechsels, was wiederum die Lebensfähigkeit und den Phänotyp dieser Zellen verbessert, was zu einer besseren In-vivo-Persistenz und Antitumorwirksamkeit führt .
Induktion von Apoptose in Krebszellen
This compound induziert Apoptose in verschiedenen Krebszelllinien, indem es pro-apoptotische Proteine (Bax, p53) hochreguliert und anti-apoptotische Proteine (Bcl-2, Survivin) herunterreguliert. Diese doppelte Wirkung macht es zu einem wirksamen Mittel gegen das Überleben und die Proliferation von Krebszellen .
Wirkmechanismus
Target of Action
Berbamine, a natural, potent, pharmacologically active biomolecule isolated from Berberis amurensis, has been shown to modulate different oncogenic cell-signaling pathways in various cancers . It primarily targets the NF-κB and JAK/STAT, CAMKII/c-Myc pathways . It also interacts with c-Met , an upstream target of Akt and NF-κB signaling .
Mode of Action
Berbamine modulates its targets by inducing activation of the TGF/SMAD pathway for the effective inhibition of cancer progression . It suppresses Akt and nuclear factor κB signaling by reducing the phosphorylation of c-Met and Akt, and inhibiting their downstream targets .
Biochemical Pathways
Berbamine affects several biochemical pathways. It modulates deregulated pathways (JAK/STAT, CAMKII/c-Myc) in various cancers . It also induces activation of the TGF/SMAD pathway for the effective inhibition of cancer progression . Furthermore, it suppresses Akt and nuclear factor κB signaling by reducing the phosphorylation of c-Met and Akt .
Pharmacokinetics
Berbamine is a bis-benzylisoquinoline alkaloid. It appears as an odorless and bitter white crystalline powder. It is easily soluble in dilute hydrochloric acid, sulfuric acid, ethanol, chloroform, and acetone; soluble in ether; slightly soluble in boiling water and petroleum ether; but insoluble in cold water, ammonia, sodium carbonate, and calcium hydroxide solution . The current clinical formulation is berbamine hydrochloride tablets .
Result of Action
Berbamine exerts its anti-cancer effects in vitro and in vivo via induction of apoptosis, partially associated with the inhibition of Wnt/β-catenin signaling . It suppresses the growth, migration, and invasion in highly-metastatic human breast cancer cells by possibly inhibiting Akt and NF-κB signaling with their upstream target c-Met and downstream targets Bcl-2/Bax, osteopontin, VEGF, MMP-9, and MMP-2 .
Action Environment
The action of Berbamine can be influenced by environmental factors. For instance, the sera from Berbamine-treated rats suppress the growth of MDA-MB-231 cells . Berbamine shows synergistic effects with some existing anticancer agents such as trichostatin A (TSA, the histone deacetylase inhibitor), celecoxib (the inhibitor of COX-2), and carmofur against the growth of MDA-MB-231 cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Berbamine interacts with various enzymes and proteins in biochemical reactions. It has been identified as a novel inhibitor of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA . Berbamine inhibits the growth of human myeloma cells by inducing G1 arrest as well as apoptosis .
Cellular Effects
Berbamine has significant effects on various types of cells and cellular processes. It inhibits the proliferation of KM3 cells in a dose- and time-dependent manner . Berbamine also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Berbamine exerts its effects at the molecular level through several mechanisms. It blocks the NF-κB signaling pathway through up-regulating A20, down-regulating IKKα, p-IκBα, and then inhibiting p65 nuclear translocation, resulting in decreased expression of the downstream targets of NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Berbamine change over time. It has been observed that Berbamine inhibits the growth of human myeloma cells in a dose- and time-dependent manner
Metabolic Pathways
Berbamine is involved in various metabolic pathways. It interacts with enzymes such as IKKα and p-IκBα in the NF-κB signaling pathway
Eigenschaften
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-61-5 | |
| Record name | Berbamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


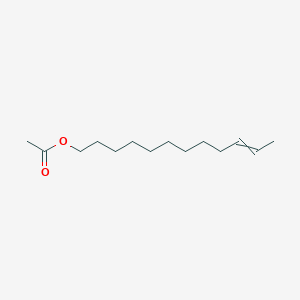

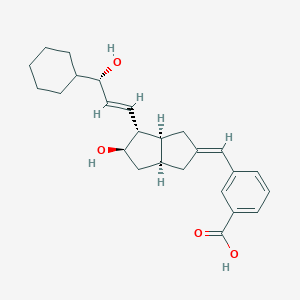

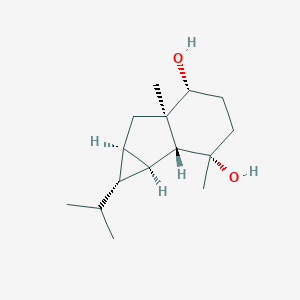
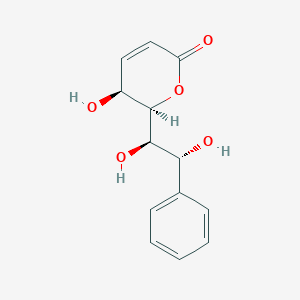
![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)

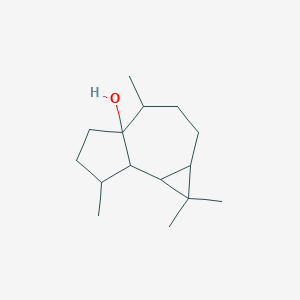


![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)


